molecular formula C13H19N3O3 B13328141 Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-D-prolinate

Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-D-prolinate

Cat. No.: B13328141
M. Wt: 265.31 g/mol
InChI Key: SDTXDKKWPFAVJE-LLVKDONJSA-N
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Description

Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-D-prolinate is a synthetic organic compound that features a pyridine ring substituted with an amino group and a proline derivative. Compounds like this are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-D-prolinate typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyridine Derivative: Starting from a suitable pyridine precursor, the amino group can be introduced via nitration followed by reduction.

    Coupling with Proline Derivative: The pyridine derivative can then be coupled with a proline derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Methylation: The final step involves methylation of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyridine ring.

    Reduction: Reduction reactions could target the oxo group on the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur on the pyridine ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxyl derivative.

Scientific Research Applications

Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-D-prolinate could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity. The pyridine ring and amino group might play crucial roles in binding to the target, while the proline derivative could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-prolinate: The L-isomer of the compound.

    Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-glycinate: A similar compound with glycine instead of proline.

    Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-alaninate: A similar compound with alanine instead of proline.

Uniqueness

Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-D-prolinate is unique due to the specific combination of the pyridine ring, amino group, and D-proline derivative. This unique structure could result in distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

methyl (2R)-1-[2-(3-amino-2-oxopyridin-1-yl)ethyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C13H19N3O3/c1-19-13(18)11-5-3-6-15(11)8-9-16-7-2-4-10(14)12(16)17/h2,4,7,11H,3,5-6,8-9,14H2,1H3/t11-/m1/s1

InChI Key

SDTXDKKWPFAVJE-LLVKDONJSA-N

Isomeric SMILES

COC(=O)[C@H]1CCCN1CCN2C=CC=C(C2=O)N

Canonical SMILES

COC(=O)C1CCCN1CCN2C=CC=C(C2=O)N

Origin of Product

United States

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